4-Bromo-2-(methylsulfonylmethyl)pyridine
Description
4-Bromo-2-(methylsulfonylmethyl)pyridine is a brominated pyridine derivative featuring a methylsulfonylmethyl substituent at the 2-position. Bromopyridines are widely used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the reactivity of the bromine atom, while sulfonyl groups (e.g., methylsulfonyl) are electron-withdrawing, enhancing electrophilicity and influencing regioselectivity in substitution reactions . Such compounds are critical in drug discovery, material science, and coordination chemistry (e.g., as ligands for metal complexes) .
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
4-bromo-2-(methylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 |
InChI Key |
AHSSWGXXHZNQON-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=NC=CC(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Bromo-2-(methylsulfonylmethyl)pyridine with analogous bromopyridines bearing diverse substituents at the 2-position. Key parameters include molecular weight, substituent electronic effects, synthetic applications, and reported yields/reactivity.
Physical and Spectral Properties
- Melting Points: Bromopyridines with EDGs (e.g., -CH₃, -OCH₃) typically exhibit higher melting points (268–287°C) due to crystalline packing, while EWGs (e.g., -CF₃) reduce intermolecular forces .
- Spectroscopic Data: ¹H NMR chemical shifts for pyridine protons range from δ 7.5–8.5 ppm, with downfield shifts observed for EWGs . IR spectra for sulfonyl or imine groups show peaks near 1614 cm⁻¹ (C≡N) or 1150 cm⁻¹ (S=O) .
Medicinal Chemistry
- Anticancer Agents: 4-Bromo-2-(4-methoxyphenyl)pyridine derivatives (e.g., JH-6) exhibit p53-dependent cytotoxicity, highlighting the role of aryl substituents in bioactivity .
- Antimicrobial Complexes: Schiff base analogs (e.g., 4-Bromo-2-[(phenylimino)methyl]pyridine) form stable metal complexes with Cu(II) or V(IV), showing protein tyrosine phosphatase inhibition .
Catalysis and Material Science
- Cross-Coupling Reactions: 4-Bromo-2-(trifluoromethyl)pyridine demonstrates high efficiency in nickel-catalyzed sulfinate couplings, underscoring the synergy between EWGs and transition-metal catalysts .
- Ligand Design: Bipyridine-like structures (e.g., 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine) are promising ligands for photocatalytic or electrocatalytic systems .
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